Deuteroporphyrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

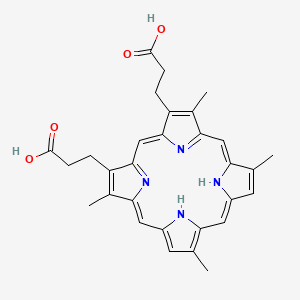

Deuteroporphyrin IX is a member of porphyrins.

This compound is a natural product found in Corallistes with data available.

科学的研究の応用

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizers like deuteroporphyrin to generate reactive oxygen species upon exposure to light, leading to the destruction of targeted cells, such as cancerous or bacterial cells. Recent studies have highlighted the effectiveness of water-soluble dicationic derivatives of this compound in PDT:

- Mechanism : Upon light activation, this compound generates singlet oxygen, which is cytotoxic to both antibiotic-resistant bacteria and cancer cells. This characteristic makes it a promising candidate for treating infections and tumors resistant to conventional therapies .

- Case Study : A study demonstrated the photoinactivation of various nosocomial bacterial strains using a dicationic this compound derivative. The results indicated a significant reduction in bacterial viability, showcasing its potential in clinical applications against resistant pathogens .

Biochemical Applications

This compound plays a crucial role in biochemical research, particularly in understanding mitochondrial function and chlorophyll synthesis:

- Mitochondrial Studies : Research has shown that high concentrations of this compound can disrupt mitochondrial function by uncoupling oxidative phosphorylation and dissipating mitochondrial membrane potential. This property is valuable for studying mitochondrial dysfunctions and developing potential therapeutic strategies for related diseases .

- Chlorophyll Synthesis : this compound serves as a substrate for magnesium chelatase, an enzyme critical in chlorophyll biosynthesis. Studies have characterized the binding affinity of this compound to the enzyme's subunits, providing insights into the regulation of chlorophyll production in various organisms .

Material Science

In material science, this compound's unique properties have led to innovative applications:

- Biocompatible Materials : this compound has been incorporated into biocompatible materials for drug delivery systems. Its ability to form stable complexes with proteins enhances the efficacy of drug transport mechanisms .

- Surface Functionalization : The compound has been used to functionalize surfaces for antimicrobial applications. By modifying surfaces with this compound derivatives, researchers have developed materials that exhibit enhanced antibacterial properties when exposed to light .

Q & A

Basic Research Questions

Q. What experimental methods are suitable for studying the dimerization equilibrium of deuteroporphyrin IX in aqueous solutions?

Fluorimetric techniques are commonly used to analyze dimerization equilibrium. Experiments should be conducted in the 0.01–1 µM concentration range (where dimerization dominates) under controlled pH (neutral, phosphate-buffered saline) and temperature (22–37°C). Fluorescence quenching or spectral shifts can quantify monomer-dimer transitions. For example, this compound IX dimerization constants (2.3 × 10⁶ M⁻¹ at 25°C) were determined using this approach .

Q. How can researchers measure ferrochelatase activity using this compound IX as a substrate?

The Co-deuteroporphyrin assay involves incubating enzyme extracts with 75 µM this compound IX, 150 µM CoSO₄, and Tris-HCl buffer (pH 7.6–7.8) at 26°C. Activity is quantified by tracking fluorescence decay (excitation: 400 nm, emission: 620 nm) as this compound is converted to its metal complex. Kinetic parameters (e.g., Kₘ = 5.0 µM, Vmax = 1.6 nmol·min⁻¹·mg⁻¹) are derived using Hanes-Woolf plots .

Q. What protocols are recommended for synthesizing this compound derivatives?

Traditional synthesis involves demetalation of deuterohemin (glacial acetic acid/HCl) followed by esterification (methanol/H₂SO₄), yielding ~46–80% this compound IX dimethyl ester. Ultrasound irradiation improves efficiency by reducing reaction time and increasing yields (e.g., 66% in one-pot reactions using FeSO₄ and methanol) .

Q. How can this compound IX be quantified in biological samples like stool?

High-performance liquid chromatography (HPLC) or fluorescence spectroscopy (ex: 400 nm, em: 620 nm) in 80% acetone extracts is used. Calibration with this compound standards ensures accuracy. Intestinal bacterial contributions to fecal porphyrin levels must be considered .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) for this compound dimerization inform aggregation mechanisms?

Van’t Hoff analysis of dimerization constants at varying temperatures (22–37°C) reveals enthalpy-driven aggregation (ΔH⁰ = -46.0 kJ·mol⁻¹, ΔS⁰ = -32.2 J·K⁻¹·mol⁻¹ at 25°C). This contrasts with entropy-driven hydrophobic interactions, supporting the "solvophobic force" theory where solvent reorganization dominates .

Q. What models explain this compound binding to serum albumin when both monomers and dimers are present?

Two models are proposed:

- Competitive : A single site binds either monomer (K = 4.5 × 10⁷ M⁻¹ for human albumin) or dimer.

- Non-competitive : Separate sites for monomers (K = 4.5 × 10⁷ M⁻¹) and dimers (K = 8.0 × 10⁸ M⁻¹). Fluorescence quenching data better fit the non-competitive model, suggesting distinct binding domains .

Q. How do methyl radicals interact with iron-deuteroporphyrin complexes?

Pulse radiolysis studies show methyl radicals react faster with ferrous this compound (k = 3.9 × 10⁹ M⁻¹·s⁻¹) than ferric forms (k = 2.3 × 10⁹ M⁻¹·s⁻¹). The transient DPFe<sup>IV</sup>CH₃ species decays to ferrous this compound (t½ ≈ 200 µs), revealing redox-driven mechanisms relevant to halogenated compound toxicity .

Q. How can this compound-protein interactions be engineered for artificial metalloenzyme design?

Substituting protoporphyrin IX with this compound in heme proteins (e.g., hemoglobin analogs) alters propionate side-chain interactions. Computational modeling (e.g., PyMol) guides residue selection for stabilizing hexacoordinated deuteroheme structures, enabling tailored redox or catalytic functions .

Q. What spectral criteria distinguish dimerization from micelle-like aggregation in this compound solutions?

Below 4 µM, dimerization causes subtle spectral shifts (e.g., Soret band broadening). At ~4 µM, sharp spectral changes indicate micellization. Critical concentrations increase with pH/temperature, validated by temperature-jump kinetics and spectrophotometric titration .

Q. How does this compound binding to magnesium chelatase H subunits influence enzyme kinetics?

Fluorescence quenching of tryptophan residues in ChlH (Synechocystis) and BchH (Rhodobacter) subunits reveals high-affinity binding (Kd = 0.53–1.22 µM). Binding occurs independently of Mg²⁺ or ATP, suggesting a regulatory role in porphyrin trafficking during chlorophyll biosynthesis .

Methodological Notes

- Experimental Design : Control porphyrin self-aggregation using sub-micellar concentrations (<4 µM) and validate monomeric states via spectrophotometry (e.g., characteristic Q-band peaks) .

- Data Contradictions : Discrepancies in dimerization constants (e.g., 2.3 × 10⁶ M⁻¹ vs. 5.4 × 10⁶ M⁻¹ for mesoporphyrin) may arise from side-chain modifications affecting hydrophobicity .

- Instrumentation : Use stopped-flow fluorimeters for rapid kinetic studies (e.g., radical reactions) and HPLC-MS for quantifying porphyrin-metal complexes .

特性

CAS番号 |

448-65-7 |

|---|---|

分子式 |

C30H30N4O4 |

分子量 |

510.6 g/mol |

IUPAC名 |

3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C30H30N4O4/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38) |

InChIキー |

VAJVGAQAYOAJQI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |

正規SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |

関連するCAS |

68929-05-5 (di-hydrochloride) |

同義語 |

deuteroporphyrin deuteroporphyrin-IX deuteroporphyrin-IX dihydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。